4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol
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Overview
Description
4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C17H21NO and a molecular weight of 255.361 g/mol . This compound is characterized by its unique structure, which includes an ethynyl group attached to a piperidin-4-ol ring, further substituted with a 1,2,3,4-tetrahydronaphthalen-2-yl group .
Preparation Methods
The synthesis of 4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol typically involves multiple steps. One common method includes the hydrogenation of naphthol to produce 1,2,3,4-tetrahydronaphthol, which is then reacted with piperidine derivatives under specific conditions . Industrial production methods may involve catalytic hydrogenation reactions using suitable catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The ethynyl group and piperidin-4-ol ring play crucial roles in its binding to target proteins, influencing various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
4-Ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol can be compared with similar compounds such as:
1,2,3,4-Tetrahydronaphthalene: A related compound with similar structural features but lacking the ethynyl and piperidin-4-ol groups.
Naphthalene derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene-d12, which share the naphthalene core but differ in functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
40066-82-8 |
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Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-ethynyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C17H21NO/c1-2-17(19)9-11-18(12-10-17)16-8-7-14-5-3-4-6-15(14)13-16/h1,3-6,16,19H,7-13H2 |
InChI Key |
ZEGXFGQSFILBAM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCN(CC1)C2CCC3=CC=CC=C3C2)O |
Origin of Product |
United States |
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